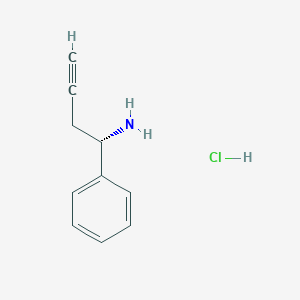
(1S)-1-amino-1-phenylbut-3-yne hydrochloride
Descripción general
Descripción
“(1S)-1-amino-1-phenylbut-3-yne hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1423802-96-3 and a molecular weight of 181.66 . The IUPAC name for this compound is (1S)-1-phenyl-3-butyn-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H/t10-;/m0./s1 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Immunomodulatory Applications
The study on "FTY720 for cancer therapy" by Zhang et al. (2013) highlights the potential of certain amino compounds in cancer therapy. FTY720, an immunosuppressant, demonstrates anti-tumor efficacy across several cancer models through mechanisms that are distinct from its immunosuppressive properties, involving both S1P receptor-dependent and -independent pathways. This suggests that similar compounds, including potentially "(1S)-1-amino-1-phenylbut-3-yne hydrochloride," could be explored for their anticancer properties or immunomodulatory effects (Zhang et al., 2013).
Investigating Carcinogenicity
Research on thiophene analogues by Ashby et al. (1978) investigates the carcinogenic potential of compounds with aromatic rings, synthesizing and evaluating thiophene analogues of known carcinogens. The study's methodology and findings on evaluating potential carcinogenicity could be relevant for investigating the safety profile of "this compound" and similar compounds (Ashby et al., 1978).
Pharmacological and Nutritional Management
The paper on "Advances in the nutritional and pharmacological management of phenylketonuria" by Ney et al. (2013) discusses the use of dietary alternatives and pharmacologic therapy for managing PKU, highlighting the role of specific amino acids and their derivatives in medical nutrition therapy. This reflects the potential utility of amino acid derivatives in developing therapeutic strategies for metabolic disorders (Ney et al., 2013).
Material Science Applications
Adamovich et al. (2022) review the applications of 3-aminopropylsilatrane and its derivatives, emphasizing their use in various fields including pharmaceuticals, agriculture, and industry. The versatility of such compounds in forming stable materials and their biological activities suggest areas where "this compound" could be explored, particularly in material science and as biostimulants or drugs (Adamovich et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-1-phenylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKYKRZXFRAGIV-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


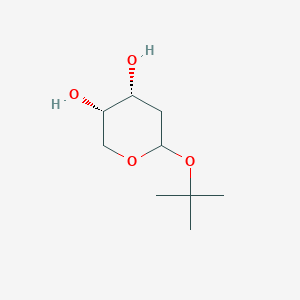

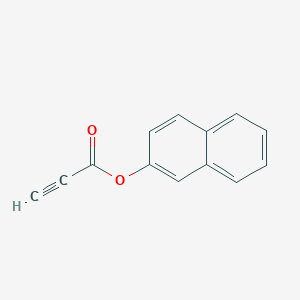
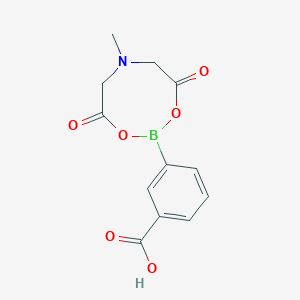
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
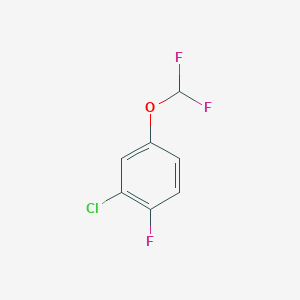
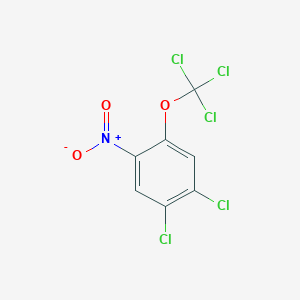
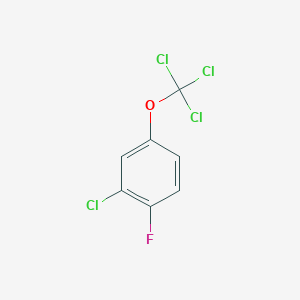
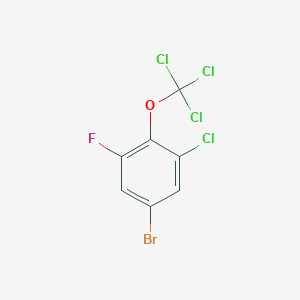

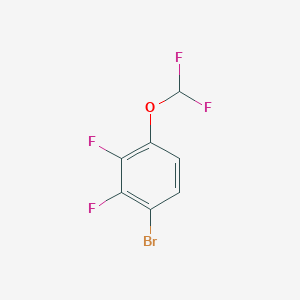

![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)
